N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine is a complex organic compound characterized by a unique structure that integrates various functional groups. This compound features a beta-alanine backbone, which is an amino acid known for its role in protein synthesis and as a neurotransmitter. The presence of the 4-butoxybenzoyl and 4-methoxyphenyl groups contributes to its potential biological activity and reactivity. The molecular formula for this compound is C24H28N2O6, indicating a substantial molecular weight and complexity due to the multiple aromatic and aliphatic components present in its structure.
The chemical behavior of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine can be influenced by its functional groups. Key reactions include:
The synthesis of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine would focus on its binding affinity to various biological targets, such as enzymes or receptors. These studies could utilize techniques like:
N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features | Uniqueness |
|---|---|---|---|
| Ethyl 3-(4-methoxyphenyl)propanoate | C12H16O3 | Contains methoxy and ethyl groups | Simpler structure without beta-alanine |
| 2-amino-3-[2-[4-amino-4-oxo]butanoic acid | C13H23N5O3 | Contains amino and oxo groups | More complex nitrogen framework |
| 2-(4-methoxyphenyl)-1-methylethylamine | C10H15NO | Aliphatic amine structure | Lacks the carboxylic acid functionality |
The uniqueness of N-(2-((4-Butoxybenzoyl)amino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)beta-alanine lies in its combination of both an amino acid structure and multiple aromatic substituents, which may enhance its biological activity compared to simpler analogs.